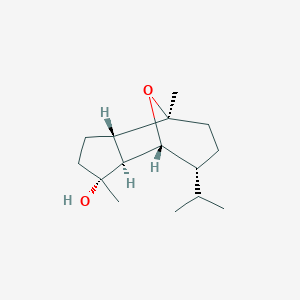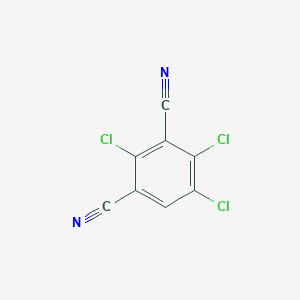
甲基氨基甲基膦酸
描述
Methylaminomethylphosphonic acid (MAMP) is an organic compound that belongs to the class of compounds known as phosphonic acids. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. MAMP is also used in the production of fine chemicals and in the formulation of specialty chemicals. It has a wide range of applications in various industries and has been studied extensively in the scientific literature.
科学研究应用
缓蚀
甲基氨基甲基膦酸及其衍生物已被研究其作为缓蚀剂的潜力。Djenane 等人(2019)合成了 α-氨基膦酸的新衍生物,并研究了它们抑制低碳钢腐蚀的效率。他们的结果表明,这些化合物是有效的混合缓蚀剂,并遵循 Langmuir 等温线模型粘附在低碳钢表面 (Djenane、Chafaa、Chafai、Kerkour 和 Hellal,2019)。
分析化学
在分析化学领域,Kudzin 等人(2002)提出了一种同时分析草甘膦及其代谢物(包括甲基氨基甲基膦酸)的新方法。该方法包括 NMR 分析和衍生为挥发性膦酸酯,证明了有效的检测和鉴定 (Kudzin、Gralak、Drabowicz 和 Luczak,2002)。
金属配合物稳定性
Popov 等人(2001)对包括甲基氨基甲基膦酸在内的膦酸与金属配合物的稳定性常数进行了严格评估。该评估对于了解这些化合物在各种环境中的化学行为至关重要 (Popov、Rönkkömäki 和 Lajunen,2001)。
战略金属的回收
Dougourikoye 等人(2020)的研究探索了双膦酸盐的合成,包括亚甲基双膦酸的衍生物,作为回收战略金属的潜在螯合系统。这些化合物具有广泛的应用,包括治疗和诊断 (Dougourikoye、Babouri、Volle、Ilagouma、Pirat 和 Virieux,2020)。
气相色谱-质谱分析
Valdez 等人(2016)提出了一种有效甲基化与化学战剂相关的膦酸(包括甲基氨基甲基膦酸)的方法,用于使用气相色谱-质谱法进行检测和鉴定。该方法提供了比传统甲基化方案更安全的替代方案 (Valdez、Leif 和 Alcaraz,2016)。
光降解研究
Lesueur、Pfeffer 和 Fuerhacker(2005)研究了包括氨基甲基膦酸在内的膦酸在水中的光降解。他们的研究提供了对这些化合物环境归宿及其在紫外光下的降解的见解,这对于了解它们的环境影响非常重要 (Lesueur、Pfeffer 和 Fuerhacker,2005)。
作用机制
- Hydroxymethylamine, generated in this process, is further attacked by diethylphosphite to form the final aminomethylphosphonic ester (Figure 3) .
Target of Action
!Figure 1: Similarity between amino acids and aminophosphonic acids
!Figure 2: Structure of glyphosate
Mode of Action
!Figure 3: Mechanism of Methylaminomethylphosphonic acid synthesis
安全和危害
未来方向
While the exact future directions for Methylaminomethylphosphonic acid are not specified in the search results, aminomethylphosphonic acids, which Methylaminomethylphosphonic acid is a derivative of, have several synthesis routes and many applications as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors / aminotris (methylenephosphonates) .
生化分析
Cellular Effects
The effects of Methylaminomethylphosphonic acid on various types of cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methylaminomethylphosphonic acid involves its interactions at the molecular level. This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylaminomethylphosphonic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methylaminomethylphosphonic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methylaminomethylphosphonic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Methylaminomethylphosphonic acid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
methylaminomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRCPIZVMDSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865766 | |
| Record name | [(Methylamino)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35404-71-8 | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35404-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methylaminomethylphosphonic acid synthesized?
A2: Several methods exist for synthesizing Methylaminomethylphosphonic acid. One approach involves reacting diisopropylphosphite with trimethylhexahydro-s-triazine, followed by hydrolysis []. Another method utilizes the reaction between methylamine and chloromethylphosphonic acid in aqueous solution at elevated temperatures (150°C) []. Lastly, it can be produced by debenzylating N-methyl-N-benzylaminomethylphosphonic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst [].
Q2: Can Methylaminomethylphosphonic acid be produced through the thermal decomposition of other compounds?
A3: Yes, quantum chemical computations suggest that Methylaminomethylphosphonic acid is a product of glyphosate thermal decomposition []. The proposed mechanism involves two initial pathways, one yielding sarcosine and the other generating Methylaminomethylphosphonic acid. Both pathways ultimately lead to the formation of dimethylamine and other potentially toxic decomposition products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)





![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)